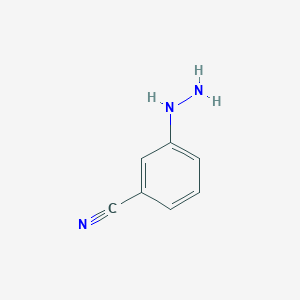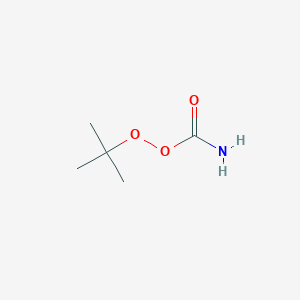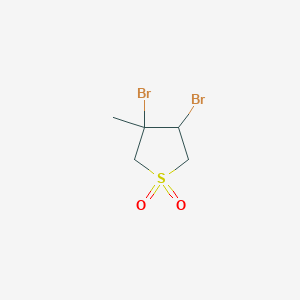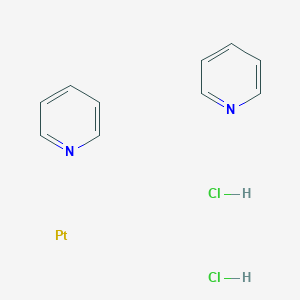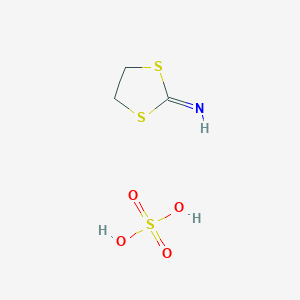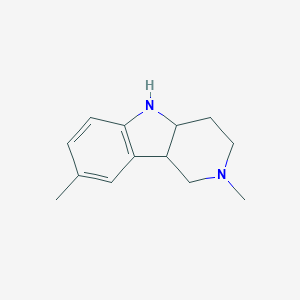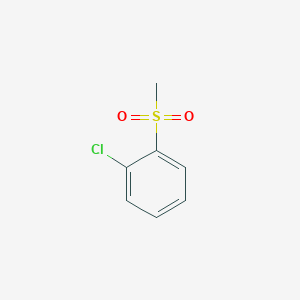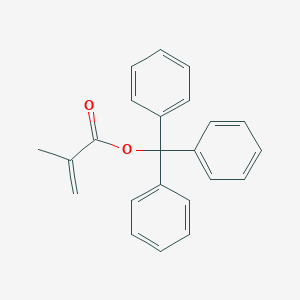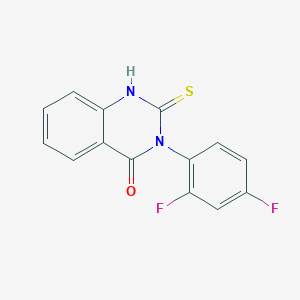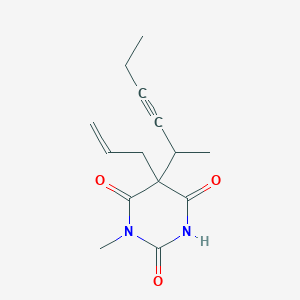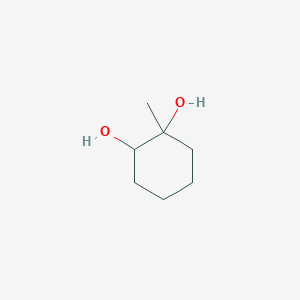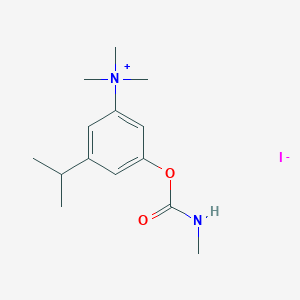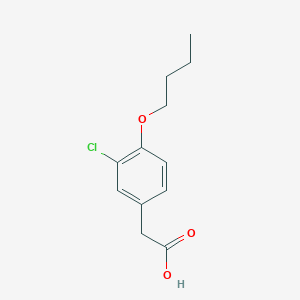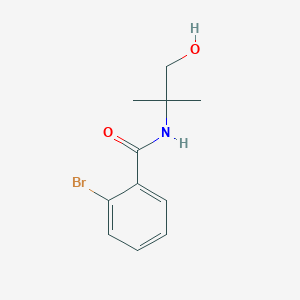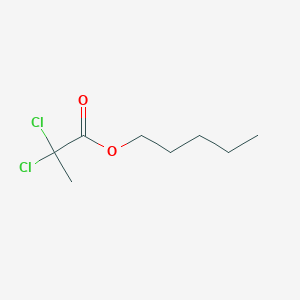
Propanoic acid, 2,2-dichloro-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dichloro-, pentyl ester, also known as PCIPP, is a chemical compound that belongs to the family of organic compounds called carboxylic acid esters. It is widely used in scientific research as a reagent and intermediate for the synthesis of other organic compounds. PCIPP is an important compound that has several applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester is not well understood. However, it is believed that Propanoic acid, 2,2-dichloro-, pentyl ester acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in several physiological processes, including muscle contraction, memory, and learning. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Effets Biochimiques Et Physiologiques
Propanoic acid, 2,2-dichloro-, pentyl ester has several biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and cause toxic effects. Propanoic acid, 2,2-dichloro-, pentyl ester has also been shown to have anticonvulsant and analgesic effects in animal models. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 2,2-dichloro-, pentyl ester is a useful reagent and intermediate for the synthesis of other organic compounds. It is relatively easy to synthesize and is commercially available. Propanoic acid, 2,2-dichloro-, pentyl ester has several advantages for lab experiments, including its stability and low toxicity. However, Propanoic acid, 2,2-dichloro-, pentyl ester is a potent inhibitor of acetylcholinesterase and can cause toxic effects if not handled properly. It is important to use appropriate safety precautions when working with Propanoic acid, 2,2-dichloro-, pentyl ester.
Orientations Futures
Propanoic acid, 2,2-dichloro-, pentyl ester has several potential future directions for scientific research. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain. Further research is needed to understand the mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester and to explore its potential therapeutic applications. Propanoic acid, 2,2-dichloro-, pentyl ester may also have potential applications in the field of agrochemicals, as a precursor for the synthesis of insecticides, herbicides, and fungicides. Further research is needed to explore the potential applications of Propanoic acid, 2,2-dichloro-, pentyl ester in this field.
Méthodes De Synthèse
Propanoic acid, 2,2-dichloro-, pentyl ester can be synthesized by the reaction of 2,2-dichloropropanoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds through an esterification reaction, where the carboxylic acid chloride reacts with the alcohol to form an ester and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dichloro-, pentyl ester is widely used as a reagent and intermediate for the synthesis of other organic compounds. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Propanoic acid, 2,2-dichloro-, pentyl ester is also used as a precursor for the synthesis of insecticides, herbicides, and fungicides. It is used in the synthesis of several important drugs, including the antipsychotic drug Clozapine and the antihistamine drug Cetirizine.
Propriétés
Numéro CAS |
17640-08-3 |
|---|---|
Nom du produit |
Propanoic acid, 2,2-dichloro-, pentyl ester |
Formule moléculaire |
C8H14Cl2O2 |
Poids moléculaire |
213.1 g/mol |
Nom IUPAC |
pentyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |
Clé InChI |
ZCPOSLAFHCNHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
SMILES canonique |
CCCCCOC(=O)C(C)(Cl)Cl |
Synonymes |
2,2-Dichloropropionic acid pentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



